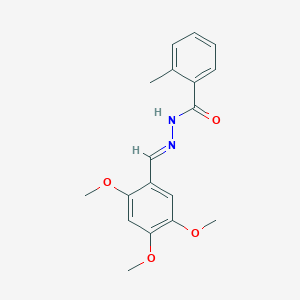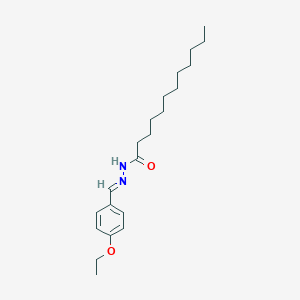![molecular formula C25H20Cl2N4O2 B448761 N'~3~-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B448761.png)
N'~3~-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(benzyloxy)benzylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of benzyloxy and dichlorobenzyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(benzyloxy)benzylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl alcohol derivative reacts with a suitable leaving group on the pyrazole ring.
Formation of the Benzylidene Moiety: The benzylidene group is typically introduced through a condensation reaction between the pyrazole derivative and benzaldehyde or its derivatives.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a dichlorobenzyl halide reacts with a nucleophilic site on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N’-[2-(benzyloxy)benzylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in
Properties
Molecular Formula |
C25H20Cl2N4O2 |
|---|---|
Molecular Weight |
479.4g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C25H20Cl2N4O2/c26-21-11-10-20(22(27)14-21)16-31-13-12-23(30-31)25(32)29-28-15-19-8-4-5-9-24(19)33-17-18-6-2-1-3-7-18/h1-15H,16-17H2,(H,29,32)/b28-15+ |
InChI Key |
LBSURSSKTAUJNG-RWPZCVJISA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-{4-[(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}-1-benzothiophene-2-carboxamide](/img/structure/B448678.png)
![2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE](/img/structure/B448679.png)
![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzohydrazide](/img/structure/B448680.png)

![N'-[1-(2-naphthyl)ethylidene]hexanohydrazide](/img/structure/B448685.png)
![N'-[1-(3,4-dimethylphenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B448688.png)

![1,4-Bis[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine](/img/structure/B448691.png)

![N'-bicyclo[2.2.1]hept-2-ylidene-3-hydroxy-2-naphthohydrazide](/img/structure/B448693.png)
![N'~1~,N'~4~-bis[4-(benzyloxy)-3-methoxybenzylidene]succinohydrazide](/img/structure/B448696.png)



